![molecular formula C18H25N3O4 B4496675 ((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine](/img/structure/B4496675.png)
((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine
Overview
Description
((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazocines, which are eight-membered heterocycles containing nitrogen atoms. The presence of the isoleucine moiety adds to its biological relevance.
Preparation Methods
The synthesis of ((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of methyl 2-aminobenzoate or methyl 3-amino-2-naphthoate to form the respective eight-membered cyclic dilactams . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying protein-ligand interactions.
Industry: Used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to ((1s,5s)-8-Oxo-1,3,4,5,6,8-hexahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-l-isoleucine include:
- (5S,8S,10aR)-3-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
- Benzyl (5S,8S,10aR)-5-{[(tert-butoxy)carbonyl]amino}-8-[(diphenylmethyl)carbamoyl]-6-oxo-decahydropyrrolo[1,2-a][1,5]diazocine-3-carboxylate These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Biological Activity
The compound ((1S,5S)-8-Oxo-1,3,4,5,6,8-hexahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)-L-isoleucine is a notable derivative within the class of pyrido[1,2-a][1,5]diazocines. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₁₁H₁₄N₂O
- Molar Mass : 190.24 g/mol
- CAS Number : 485-35-8
- Melting Point : 154-156 °C
These properties suggest a stable structure conducive to biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in neurotransmission and are implicated in various neurological disorders. The compound's structural similarity to known nAChR agonists suggests it may modulate receptor activity effectively.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Antimicrobial Activity
Recent studies have shown that derivatives of the pyrido[1,2-a][1,5]diazocine class possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 128 µM against Staphylococcus aureus, indicating potential as an antimicrobial agent without cytotoxic effects on mammalian cells .
Cytotoxicity Studies
Cytotoxicity assessments revealed that the compound did not exhibit significant toxicity towards human keratinocytes or red blood cells at concentrations effective for antimicrobial activity. This suggests a favorable safety profile for potential therapeutic use.
Study on Antimicrobial Efficacy
In a comparative study involving various alkaloids:
Compound | Gram-Positive (S. aureus) | Gram-Negative (E. coli) |
---|---|---|
Nigritanine | 10.39 mm | n.a. |
Harmane | 4.36 mm | 8.64 mm |
Compound Under Study | 128 µM (MIC) | n.a. |
This table illustrates the relative effectiveness of the compound in inhibiting bacterial growth compared to other known antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure of this compound has been analyzed for SAR insights:
- Modifications in the pyrido structure enhance binding affinity to nAChRs.
- Dimerization of certain alkaloid structures has been shown to improve antibacterial activity significantly.
Properties
IUPAC Name |
3-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-3-11(2)16(17(23)24)19-18(25)20-8-12-7-13(10-20)14-5-4-6-15(22)21(14)9-12/h4-6,11-13,16H,3,7-10H2,1-2H3,(H,19,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLMKYZCTVUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.